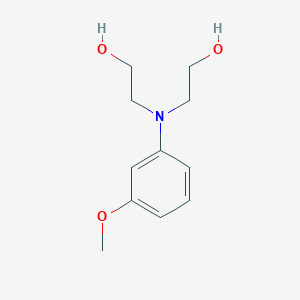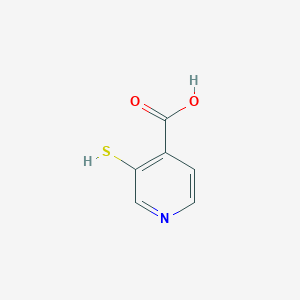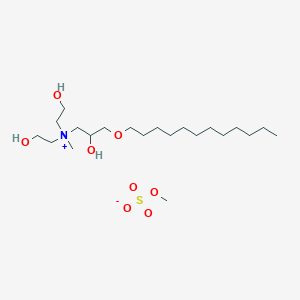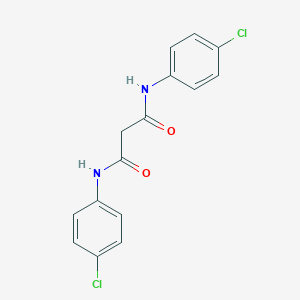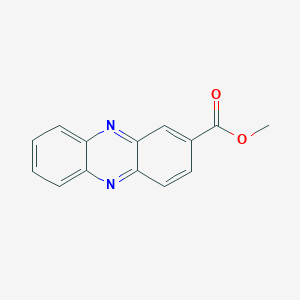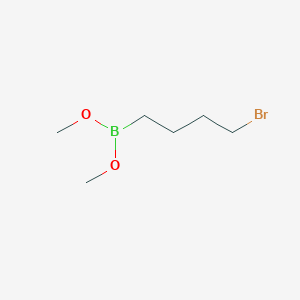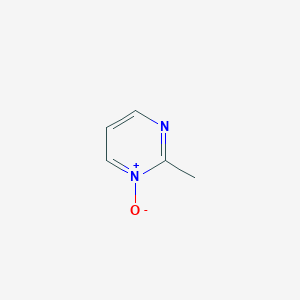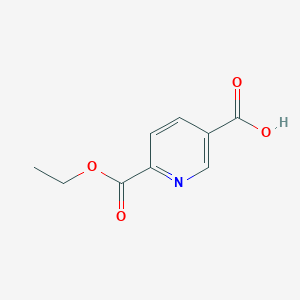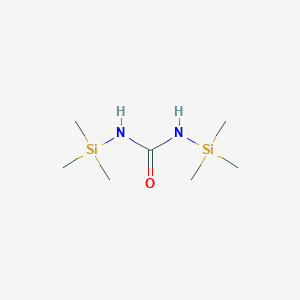
1,3-Bis(trimethylsilyl)urea
Übersicht
Beschreibung
1,3-Bis(trimethylsilyl)urea is a chemical compound that has been studied for its potential applications in various synthetic processes. It is a derivative of urea where two hydrogen atoms are replaced by trimethylsilyl groups. This modification significantly alters the chemical and physical properties of the urea, making it a valuable compound in organic synthesis.
Synthesis Analysis
The synthesis of related silyl compounds has been explored in various studies. For instance, bis(trimethylsilyl)acetamide has been shown to undergo silyl-proton exchange reactions rapidly and quantitatively under mild conditions, which suggests that similar reactivity might be expected from 1,3-bis(trimethylsilyl)urea . Moreover, the synthesis of novel polyimides from bis(trimethylsilyl)urea with dianhydrides indicates that this compound can participate in high-temperature polymerization reactions .
Molecular Structure Analysis
The molecular structure of silyl-substituted compounds has been a subject of interest. For example, the structure of 1,4-bis(trimethylsilyl)-1,3-butadiyne was studied using electron diffraction and ab initio calculations, which could provide insights into the structural aspects of 1,3-bis(trimethylsilyl)urea . The flexibility and internal rotation within the silyl-substituted compounds are important characteristics that can influence their reactivity and applications.
Chemical Reactions Analysis
1,3-Bis(trimethylsilyl)urea has been shown to react with various reagents to form complex structures. For instance, the reaction with BiCl3 and acetone resulted in the formation of a compound with a complex formula, indicating the potential of 1,3-bis(trimethylsilyl)urea to engage in multifaceted chemical reactions . This reactivity can be harnessed to synthesize a wide range of novel compounds with potential applications in materials science and organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-bis(trimethylsilyl)urea-derived polymers have been characterized, revealing that they possess high thermal stability and semi-crystalline nature . These properties are crucial for the application of such polymers in high-performance materials that require resistance to high temperatures. The inherent viscosity and stability of the polymers derived from 1,3-bis(trimethylsilyl)urea suggest that the compound imparts significant structural integrity to the polymers.
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis
- “1,3-Bis(trimethylsilyl)urea” is used as a reagent and intermediate in organic synthesis .
- It’s often used in organic silicon chemistry reactions .
- The specific methods of application or experimental procedures can vary greatly depending on the specific synthesis being performed .
- The outcomes of these reactions can also vary, but the use of “1,3-Bis(trimethylsilyl)urea” can often improve the efficiency or selectivity of the synthesis .
-
Protection of Functional Groups
- “1,3-Bis(trimethylsilyl)urea” is used for the protection of a range of hydroxyfunctionalities .
- It functions as a powerful reagent for the introduction of trimethylsilyl groups for the protection of heteroatoms, particularly oxygen and nitrogen .
- The ease of removal of the trimethylsilyl residue when the protective group is no longer required has made the use of trimethylsilyl protection particularly attractive .
-
Silylation of Alcohols and Carboxylic Acids
- “1,3-Bis(trimethylsilyl)urea” is used as a reagent for the silylation of alcohols and carboxylic acids .
- Silylation is a process where a silicon atom is introduced into a molecule, which can change the molecule’s properties or reactivity .
- The specific methods of application or experimental procedures can vary depending on the specific silylation reaction being performed .
-
Pharmaceutical Industry
- “1,3-Bis(trimethylsilyl)urea” is used in the synthesis of several drugs, such as cefaclor and raloxifene, which are widely used in the medical field .
- Due to its unique structure, it has the ability to form strong hydrogen bonds with biological molecules, making it an ideal candidate for drug design and development .
- It has been used in the synthesis of various pharmaceuticals, such as anti-cancer and anti-viral drugs .
-
Materials Science
- “1,3-Bis(trimethylsilyl)urea” has been utilized in the field of materials science .
- It has been used as a surface modifier for various materials, such as polymers and ceramics, to improve their properties .
- It has also been used in the synthesis of metal-organic frameworks, which are highly porous materials with potential applications in gas storage, separation, and catalysis .
-
Agriculture
- “1,3-Bis(trimethylsilyl)urea” has also found use in agriculture, particularly in the development of herbicides .
- The addition of “1,3-Bis(trimethylsilyl)urea” helps to improve the stability and viscosity of the silicone polymer, making it easier to work with and more effective in its intended application .
-
Catalyst in Organic Synthesis
-
Synthesis of Organosilicon Compounds
-
Surface Modifier
-
Synthesis of Metal-Organic Frameworks
-
Development of Herbicides
- “1,3-Bis(trimethylsilyl)urea” has also found use in agriculture, particularly in the development of herbicides .
- The addition of “1,3-Bis(trimethylsilyl)urea” helps to improve the stability and viscosity of the silicone polymer, making it easier to work with and more effective in its intended application .
-
Manufacturing and Supply
Safety And Hazards
Eigenschaften
IUPAC Name |
1,3-bis(trimethylsilyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H20N2OSi2/c1-11(2,3)8-7(10)9-12(4,5)6/h1-6H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASDFXZJIDNRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NC(=O)N[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N2OSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066358 | |
| Record name | N,N'-Bis(trimethylsilyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [IUCLID] White or yellow solid; [Alfa Aesar MSDS] | |
| Record name | 1,3-Bis(trimethylsilyl)urea | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19239 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
1,3-Bis(trimethylsilyl)urea | |
CAS RN |
18297-63-7 | |
| Record name | N,N′-Bis(trimethylsilyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18297-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N,N'-bis(trimethylsilyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018297637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N,N'-bis(trimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Bis(trimethylsilyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-bis(trimethylsilyl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methylenespiro[4.4]nonane](/img/structure/B102357.png)
